4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine
Overview
Description
4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine is a chemical compound with the molecular formula C13H22N4O . It is a piperidine derivative with a substituted oxadiazole ring, and it is commonly used in organic synthesis and pharmaceutical research .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring attached to an oxadiazole ring with an isopropyl group . The InChI code for this compound isInChI=1S/C10H17N3O/c1-7(2)9-12-10(14-13-9)8-3-5-11-6-4-8/h7-8,11H,3-6H2,1-2H3
. Physical and Chemical Properties Analysis
The molecular weight of this compound is 195.26 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The exact mass and monoisotopic mass of the compound are 195.137162174 g/mol .Scientific Research Applications
Antimicrobial and Antifungal Activities
4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine and its derivatives have been researched extensively for their antimicrobial properties. Studies have demonstrated that these compounds exhibit strong activity against various Gram-negative and Gram-positive bacteria. For example, a research study synthesized derivatives of 1,3,4-oxadiazole, which included compounds structurally similar to this compound, and found them to display significant antimicrobial efficacy (Khalid et al., 2016). Additionally, similar compounds have been identified as potent antifungal agents, with a study highlighting their effectiveness against fungal strains like Cryptococcus neoformans and Aspergillus species (Sangshetti & Shinde, 2011).
Cancer Research
In cancer research, certain derivatives of this compound have shown promise as antiproliferative agents. A study discovered a new chemical class of antiproliferative agents, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, which act as tubulin inhibitors. These compounds have demonstrated efficacy in inhibiting the proliferation of cancer cells by targeting tubulin, a key component in cell division (Krasavin et al., 2014).
Neurological Disorders
Compounds structurally related to this compound have also been studied for their potential in treating neurological disorders. For instance, a derivative was synthesized for its potential use in Alzheimer's disease treatment. This compound was evaluated for its enzyme inhibition activity against acetylcholinesterase, a key target in Alzheimer's disease management (Rehman et al., 2018).
Properties
IUPAC Name |
5-piperidin-4-yl-3-propan-2-yl-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-7(2)9-12-10(14-13-9)8-3-5-11-6-4-8/h7-8,11H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRJZNBKSMAEIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60639911 | |
Record name | 4-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60639911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
733748-92-0 | |
Record name | 4-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60639911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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